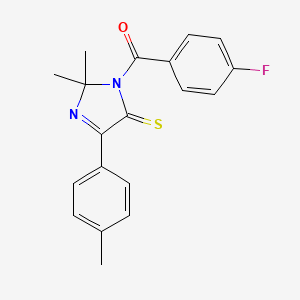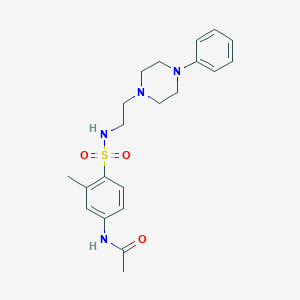
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide and related compounds have been explored for their antimicrobial properties. Studies have shown that certain derivatives, including thiazole and thiazolidinone ring-containing compounds, exhibit potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against various fungal strains. These findings suggest potential therapeutic applications for treating microbial infections (Desai, Rajpara, & Joshi, 2013; Bektaş et al., 2007; Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Research into the anticancer potential of N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide derivatives has yielded promising results. Certain synthesized derivatives have demonstrated significant anticancer activity against a panel of cancer cell lines, indicating potential applications in cancer therapy. The mechanism behind their anticancer properties is a subject of ongoing research, with studies exploring various aspects such as molecular stabilities, conformational analyses, and molecular docking studies to understand their interaction with biological targets (Karayel, 2021; Bekircan et al., 2008).
Neuropharmacological Effects
The neuropharmacological effects of benzamide derivatives, including those related to N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide, have been explored in various studies. These compounds have been examined for their potential as ligands for neuroreceptors, such as dopamine and serotonin receptors, which could have implications for the treatment of neurological disorders (Leopoldo et al., 2002; Plenevaux et al., 2000; Plenevaux et al., 2000).
Antioxidant Properties
Certain benzamide derivatives, potentially including N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide, have been studied for their antioxidant properties. These studies involve the synthesis and evaluation of N-arylbenzamides for their ability to inhibit oxidative processes, which could have implications for the treatment of oxidative stress-related diseases (Perin et al., 2018).
properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-4-21-12-8-9-19(2)25(21)31-24(17-28-26(32)22-13-15-23(33-3)16-14-22)29-30-27(31)34-18-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYXRBBJXRQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

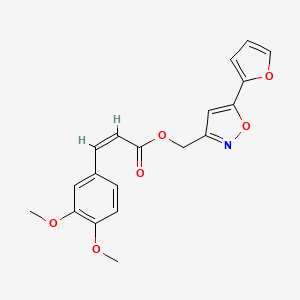
![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)



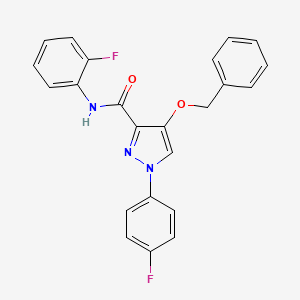
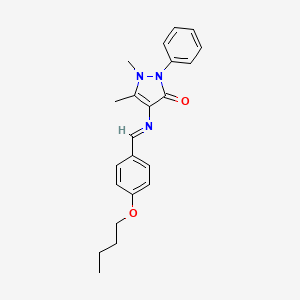
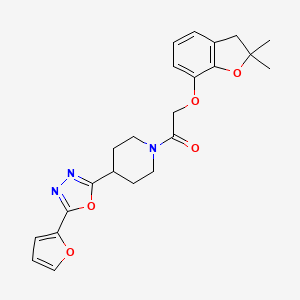
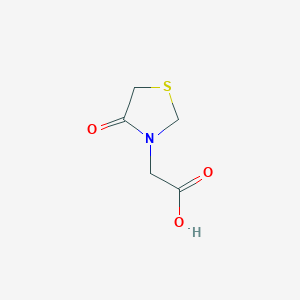
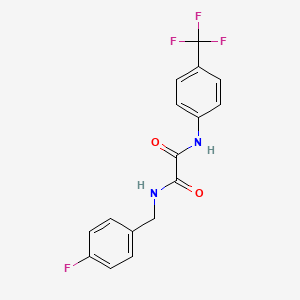
![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)

